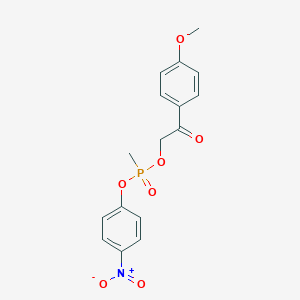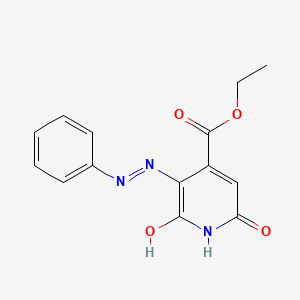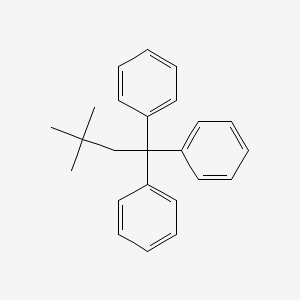
Benzene, 1,1',1''-(3,3-dimethylbutylidyne)tris-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-: is an organic compound with the molecular formula C24H26 . This compound is characterized by a central 3,3-dimethylbutylidyne group bonded to three benzene rings. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- typically involves the alkylation of benzene with a suitable precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylbutylidyne chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogen gas and a metal catalyst.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where substituents on the benzene rings can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated benzene derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
科学研究应用
Chemistry: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: While not directly used as a drug, derivatives of this compound may have potential applications in medicinal chemistry. Researchers may explore its derivatives for pharmacological activity.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- involves its interaction with molecular targets through its aromatic rings. The benzene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
相似化合物的比较
- Benzene, 1,3-dimethyl-
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
Comparison:
- Benzene, 1,3-dimethyl- has two methyl groups attached to the benzene ring, making it less bulky compared to Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-.
- Benzene, 1,3-bis(1,1-dimethylethyl)- has two tert-butyl groups, which provide steric hindrance similar to the 3,3-dimethylbutylidyne group.
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- has a tert-butyl group and two methyl groups, offering a different steric and electronic environment.
Uniqueness: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is unique due to its three benzene rings connected by a central 3,3-dimethylbutylidyne group. This structure provides distinct steric and electronic properties, making it valuable in various chemical applications.
属性
CAS 编号 |
24523-61-3 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
(3,3-dimethyl-1,1-diphenylbutyl)benzene |
InChI |
InChI=1S/C24H26/c1-23(2,3)19-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3 |
InChI 键 |
PVTUEQUWPZQHNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


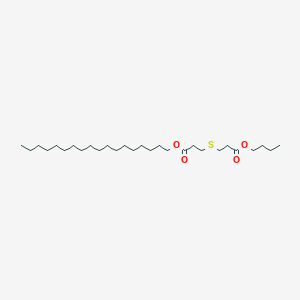

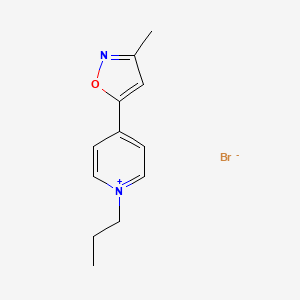
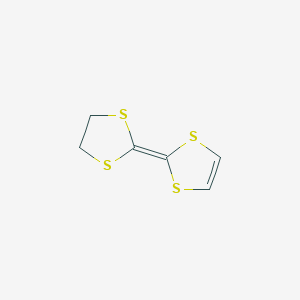

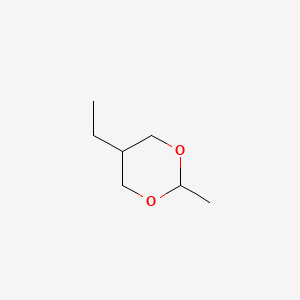
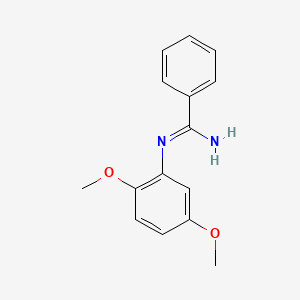
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
